3-(Sulfanylmethyl)benzene-1,2-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8O2S |
|---|---|
Molecular Weight |
156.20 g/mol |
IUPAC Name |
3-(sulfanylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C7H8O2S/c8-6-3-1-2-5(4-10)7(6)9/h1-3,8-10H,4H2 |
InChI Key |
PEYZFVOJKDFSLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CS |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 3 Sulfanylmethyl Benzene 1,2 Diol
Strategies for Selective Benzene (B151609) Ring Functionalization
The construction of the 3-(Sulfanylmethyl)benzene-1,2-diol framework can be approached by two primary retrosynthetic disconnections: either by introducing the hydroxyl groups onto a pre-functionalized benzene ring bearing the sulfanylmethyl (or a precursor) group, or by attaching the sulfanylmethyl side chain to a pre-existing catechol ring.
The formation of the catechol (1,2-diol) unit is a cornerstone of the synthesis. Several methods have been developed for the regioselective ortho-hydroxylation of aromatic rings.
Hydroxylation of Phenols: A common strategy involves the ortho-hydroxylation of a corresponding phenol. This can be achieved through various methods, including the Dakin oxidation of an ortho-hydroxybenzaldehyde or through transition-metal-catalyzed C-H activation. For instance, palladium-catalyzed silanol-directed C-H oxygenation represents a modern approach to convert phenols to catechols.
Direct Dihydroxylation of Benzenes: Direct oxidation of substituted benzenes can yield catechols. Biocatalytic approaches, using genetically engineered microorganisms like Escherichia coli expressing enzymes such as toluene (B28343) dioxygenase (TDO) and dihydrocatechol dehydrogenase (DHCD), can convert substituted aromatic precursors directly into functionalized catechols. Current time information in Bangalore, IN.nih.govacs.org This method is particularly noted for its high regioselectivity and operation under mild, environmentally benign conditions. Current time information in Bangalore, IN.nih.gov Chemical methods often employ powerful oxidants like hydrogen peroxide in the presence of metal catalysts (e.g., Fe, Cu, Ni) to achieve direct hydroxylation, though controlling regioselectivity can be challenging. rsc.orgresearchgate.netnih.gov
| Method | Precursor | Reagents/Catalyst | Key Features | Citation |
| Biocatalytic Dihydroxylation | Substituted Benzene | E. coli expressing TDO/DHCD | High regioselectivity, green conditions. | Current time information in Bangalore, IN.nih.gov |
| Catalytic Hydroxylation | Phenol | Pd-catalyst, silanol (B1196071) directing group | High site selectivity for C-H oxygenation. | |
| Direct Oxidation | Benzene | H₂O₂, Fe/Cu/Ni/TS-1 catalyst | One-step process, green oxidant. | rsc.orgnih.govmdpi.com |
| Elbs Persulfate Oxidation | Phenol | Potassium persulfate (K₂S₂O₈) | Introduces a hydroxyl group para to the existing one, less suitable for catechol synthesis. | |
| Dakin Oxidation | o-Hydroxybenzaldehyde | Hydrogen peroxide, base | Oxidizes an aldehyde to a phenol. |
Introducing the C-S bond and forming the sulfanylmethyl (-CH₂SH) group requires a controlled and chemoselective approach, especially in the presence of the sensitive catechol moiety.
A highly plausible and controllable synthetic route commences with Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde). This strategy involves a multi-step sequence:
Reduction of the Aldehyde: The aldehyde group is selectively reduced to a primary alcohol to form 3,4-dihydroxybenzyl alcohol. This can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).
Conversion to a Benzyl (B1604629) Halide: The resulting benzylic alcohol is converted into a more reactive leaving group, typically a benzyl halide (e.g., 3,4-dihydroxybenzyl chloride), using reagents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid. Protection of the catechol hydroxyls may be necessary to prevent side reactions.
Nucleophilic Substitution: The benzyl halide is then treated with a sulfur nucleophile, such as sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH), to displace the halide and form the target sulfanylmethyl group.
An alternative strategy involves the reduction of an aryl sulfonyl chloride. taylorfrancis.comgoogle.comgoogle.com
Sulfonylation: A suitable catechol derivative is subjected to chlorosulfonation using chlorosulfonic acid (ClSO₃H). The directing effects of the catechol hydroxyls (or protected versions) would guide the position of the sulfonyl chloride group.
Reduction: The resulting sulfonyl chloride is reduced to the thiol. Catalytic hydrogenation over a palladium or platinum catalyst is a greener alternative to classical methods that use zinc dust or triphenylphosphine. taylorfrancis.comresearchgate.net
| Synthetic Route | Starting Material | Key Steps | Reagents | Citation |
| Route 1 | Protocatechuic aldehyde | 1. Aldehyde Reduction2. Halogenation3. Thiolation | 1. NaBH₄2. SOCl₂ or HCl3. NaSH or Na₂S | nih.govyoutube.com |
| Route 2 | Catechol derivative | 1. Chlorosulfonation2. Sulfonyl Chloride Reduction | 1. ClSO₃H2. H₂/Pd, or Zn/Acid, or PPh₃ | taylorfrancis.comresearchgate.net |
The target molecule, this compound, is an achiral compound as it does not possess any stereogenic centers. The carbon atom of the sulfanylmethyl group is bonded to two hydrogen atoms, and the molecule has a plane of symmetry that bisects the catechol ring. Therefore, stereoselective considerations are not applicable to the synthesis of the final compound itself.
Novel Catalytic Systems and Green Chemistry Principles in Synthesis
Modern synthetic chemistry emphasizes the use of sustainable and environmentally friendly methods. The synthesis of this compound and its precursors can benefit significantly from such principles.
Biocatalysis: As mentioned, the use of whole-cell biocatalysts like P. putida or recombinant E. coli to produce functionalized catechols from simple aromatic precursors is a prime example of green chemistry. nih.govacs.org These reactions are performed in water under ambient conditions, avoiding harsh reagents and organic solvents. Current time information in Bangalore, IN.
Electrochemical Synthesis: Electrochemical methods offer a green alternative for functionalizing catechols. The catechol can be electrochemically oxidized to a highly reactive o-benzoquinone intermediate in an aqueous medium. This intermediate can then undergo a Michael addition reaction with a suitable nucleophile. researchgate.netrsc.org For instance, reacting electro-generated o-benzoquinone with thiol-containing nucleophiles provides a direct route to sulfur-functionalized catechols. researchgate.netnih.gov
Catalytic Reduction: The reduction of sulfonyl chlorides to thiols using catalytic hydrogenation is a significant green improvement over methods that use stoichiometric amounts of metal reductants like zinc, which generate large quantities of metallic waste. google.comcore.ac.uk
Use of H₂O₂: Utilizing hydrogen peroxide as the oxidant for hydroxylation reactions is inherently green, as its only byproduct is water. nih.govmdpi.com
Chemical Reactivity Profiling and Mechanistic Organic Transformations
The chemical character of this compound is dominated by the interplay between its two key functional groups: the electron-rich, easily oxidized catechol ring and the nucleophilic, redox-active sulfanylmethyl group.
The catechol moiety is highly susceptible to oxidation, a transformation that is central to its chemical and biological activity. This oxidation typically proceeds via a two-electron, two-proton process to yield a highly electrophilic ortho-quinone.
Quinone Formation: The oxidation can be initiated by chemical oxidants, enzymes (e.g., tyrosinase, peroxidase), or electrochemical means. nih.govnih.gov The resulting 3-(sulfanylmethyl)-o-benzoquinone is expected to be a reactive intermediate.
Reactivity of the o-Quinone: o-Quinones are potent Michael acceptors. They can readily react with various nucleophiles. In the context of this compound, this opens up several intramolecular and intermolecular reaction possibilities. The sulfhydryl group of another molecule of this compound could, for example, attack the quinone ring, leading to dimerization or polymerization.
Oxidation of the Sulfanylmethyl Group: The thiol group is also easily oxidized. Mild oxidation typically leads to the formation of a disulfide bridge, which would yield a dimeric product. Harsher oxidation conditions can lead to the formation of sulfenic, sulfinic, or sulfonic acids.
| Reactive Moiety | Transformation | Reagents/Conditions | Product Type | Citation |
| Catechol Ring | Oxidation | O₂, Peroxidase, Electrochemical potential | o-Benzoquinone | nih.govnih.gov |
| o-Benzoquinone | Michael Addition | Nucleophiles (e.g., R-SH, Amines) | Adducts, Polymers | researchgate.netnih.gov |
| Sulfanylmethyl Group | Oxidation (Mild) | Mild oxidants (e.g., I₂, air) | Disulfide Dimer | |
| Sulfanylmethyl Group | Oxidation (Strong) | Strong oxidants (e.g., H₂O₂, KMnO₄) | Sulfonic Acid |
Reductive Modifications and Their Reaction Conditions
The sulfanylmethyl group in this compound is susceptible to reductive cleavage, a process that can be tailored to achieve specific synthetic outcomes. The conditions for these reactions are critical in determining the final product.
One common reductive modification is desulfurization, which involves the removal of the sulfur atom to yield 3-methylcatechol (B131232). This transformation can be achieved using various reducing agents. A metal-free approach involves the use of phosphite-based catalysis. nih.govrsc.org In a typical reaction, the thiol is treated with a catalytic amount of a phosphite, such as trimethyl phosphite, and a stoichiometric amount of a silane (B1218182) reductant like tris(trimethylsilyl)silane (B43935) (TTMSS) in the presence of a radical initiator like azo-bis(cyclohexyl)nitrile (ACHN). nih.govrsc.org This method is notable for its tolerance of a wide range of functional groups, which is particularly advantageous given the reactive nature of the catechol moiety. nih.govrsc.org
Alternatively, traditional methods employing transition metals can be used. For instance, low-valent titanium reagents have been shown to effectively cleave carbon-sulfur bonds in benzyl thioethers, a structure analogous to the sulfanylmethyl group in the target compound. niscpr.res.in Such reactions are typically carried out under an inert atmosphere. niscpr.res.in The choice of reductant and reaction conditions allows for chemoselective deprotection, which is crucial in multi-step syntheses. niscpr.res.in
The following table summarizes representative reductive modification conditions:
| Reaction Type | Reagents and Conditions | Product |
| Reductive Desulfurization | Catalytic trimethyl phosphite, tris(trimethylsilyl)silane (TTMSS), azo-bis(cyclohexyl)nitrile (ACHN), heat | 3-Methylcatechol |
| Reductive Cleavage | Low-valent titanium reagent, inert atmosphere, room temperature or reflux | 3-Methylcatechol |
Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring and Side Chain
The aromatic ring and the sulfanylmethyl side chain of this compound exhibit distinct reactivity towards nucleophilic and electrophilic reagents.
Aromatic Ring Substitution: The catechol moiety is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the two hydroxyl groups. These groups are ortho- and para-directing. pharmdguru.com Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are expected to occur at the positions ortho and para to the hydroxyl groups. pharmdguru.com However, the inherent reactivity of the catechol ring can also lead to oxidation and polymerization under harsh electrophilic conditions, necessitating careful control of reaction parameters. mdpi.com The introduction of substituents onto the aromatic ring can be influenced by the steric bulk of the existing sulfanylmethyl group.
Side Chain Substitution: The thiol group is a potent nucleophile and can readily participate in nucleophilic substitution reactions. For instance, it can be alkylated by reacting with alkyl halides or other electrophilic species. The derivatization of thiol groups is a well-established field, with numerous reagents available to modify their structure and properties. nih.gov These reactions typically proceed under basic conditions to deprotonate the thiol and enhance its nucleophilicity.
The hydroxyl groups of the catechol can also undergo nucleophilic attack, for example, in etherification or esterification reactions. Selective derivatization of either the thiol or the catechol hydroxyls can be achieved by choosing appropriate protecting groups and reaction conditions. researchgate.net For instance, the hydroxyl groups can be derivatized using fluoroalkyl chloroformates under anhydrous conditions. nih.gov
Derivatization and Functionalization for Targeted Research Applications
The ability to selectively modify the catechol and thiol functionalities of this compound makes it a prime candidate for the synthesis of molecules with tailored properties for specific research applications.
Synthesis of Probes for Biochemical Investigations
The catechol and thiol moieties are both found in biologically active molecules and can interact with biological targets. This makes this compound an attractive scaffold for the design of biochemical probes. For instance, catechol-containing molecules are known to be involved in various biological processes and can be used to develop chemical probes to study the proteome. nih.gov
The thiol group can be selectively derivatized with fluorescent tags, such as N-(1-pyrenyl)maleimide, to create probes for detecting and quantifying thiol-containing species in biological systems. researchgate.net The synthesis of such probes often involves the reaction of the thiol with an electrophilic labeling reagent under conditions that preserve the integrity of the catechol ring. The resulting probe can then be used in techniques like fluorescence microscopy or flow cytometry to study cellular processes.
Preparation of Precursors for Polymeric Materials and Supramolecular Assemblies
The dual functionality of this compound allows it to act as a versatile precursor for the synthesis of advanced polymers and supramolecular structures.
Polymeric Materials: The thiol group can participate in "click" chemistry reactions, such as thiol-ene and thiol-yne reactions, which are highly efficient and orthogonal to many other functional groups. rsc.org These reactions can be used to incorporate the catechol moiety into polymer backbones or as pendant groups. Catechol-functionalized polymers are of great interest due to their adhesive properties, inspired by the adhesive proteins of mussels. acs.orgresearchgate.netelsevierpure.com For example, a photocurable polymer network can be formed by reacting a catechol-containing monomer with a thiol-ene system. acs.orgresearchgate.net The resulting polymers often exhibit enhanced adhesion to a variety of substrates. acs.org
The following table outlines a general approach to synthesizing a catechol-containing polymer:
| Polymerization Method | Monomers | Resulting Polymer |
| Thiol-ene Photopolymerization | This compound derivative (e.g., acrylamide), Poly(ethylene glycol) diacrylate (PEGDA) | Cross-linked polymer network with adhesive catechol groups |
Supramolecular Assemblies: The catechol unit is known to form strong complexes with metal ions and can participate in hydrogen bonding and π-π stacking interactions. mdpi.com These non-covalent interactions can be exploited to construct well-defined supramolecular architectures. The thiol group can be used to anchor the molecule to surfaces or to connect different molecular components within a larger assembly. The synthesis of such assemblies often involves the self-assembly of the catechol-thiol derivative in solution, sometimes in the presence of metal ions or other complementary molecules.
Role as a Versatile Synthetic Building Block for Architecturally Complex Molecules
Beyond its use in materials science and biochemical probes, this compound serves as a valuable building block in organic synthesis for the construction of more complex molecules. nih.gov Its bifunctional nature allows for sequential or orthogonal reactions, enabling the introduction of diverse functionalities.
For example, the thiol group can be used as a handle for further elaboration of the molecule through various sulfur-centered reactions. The catechol can be protected and later deprotected to reveal the hydroxyl groups for subsequent transformations. The synthesis of urushiol (B600771) analogues, which are 4-substituted catechols, demonstrates the utility of functionalized catechols as synthetic platforms. nih.gov A similar synthetic strategy could be envisioned starting from this compound to generate a library of novel compounds with potential biological activities or material properties. The conjugate addition of thiols to o-benzoquinones provides a straightforward route to synthesize functionalized catechol derivatives, highlighting the potential of using the thiol group of the title compound to create more complex structures. nih.govconicet.gov.arresearchgate.net
Biochemical and Enzymatic Transformations of 3 Sulfanylmethyl Benzene 1,2 Diol
Elucidation of Enzyme Substrate and Inhibitor Dynamics
The presence of the catechol ring in 3-(Sulfanylmethyl)benzene-1,2-diol suggests its potential to interact with a variety of enzymes, particularly dioxygenases that are crucial in the metabolism of aromatic compounds.
Interactions with Dioxygenases (e.g., Biphenyl-2,3-diol (B71989) 1,2-dioxygenase)
Biphenyl-2,3-diol 1,2-dioxygenase is a key enzyme in the bacterial degradation pathway of biphenyl (B1667301) and polychlorinated biphenyls (PCBs). ontosight.ainih.gov This enzyme catalyzes the meta-cleavage of the aromatic ring of biphenyl-2,3-diol. wikipedia.org The general function of this enzyme shows a preference for catechols that possess groups immediately adjacent to the hydroxyl substituents. drugbank.com A structurally similar compound, 3-methyl-benzene-1,2-diol, is known to target biphenyl-2,3-diol 1,2-dioxygenase. drugbank.com This suggests that this compound, with its sulfanylmethyl group at the 3-position, could also serve as a substrate or an inhibitor for this class of enzymes.
Research has shown that catecholic substrates can lead to the inactivation of 2,3-dihydroxybiphenyl 1,2-dioxygenase during the cleavage process. nih.gov This inactivation is linked to the oxidation of the active site Fe(II) to Fe(III) and can be influenced by the specific catechol substrate. For instance, 3-chlorocatechol (B1204754) is a potent inactivator of the enzyme. nih.gov The sulfanylmethyl group in this compound may influence its interaction with the enzyme's active site, potentially affecting both the rate of catalysis and the likelihood of enzyme inactivation.
Role in Microbial Degradation Pathways of Aromatic Compounds
Microorganisms play a critical role in the biogeochemical cycling of elements, including the degradation of aromatic compounds. nih.gov The metabolism of sulfur-containing compounds is a key process in various environments. nih.govwikipedia.org Bacteria from the genera Pseudomonadota, Bacillota, and Actinomycetota have been identified as capable of degrading sulfur-containing organic compounds like dibenzothiophenes by opening the benzene (B151609) ring. tandfonline.com Given that this compound is a sulfur-containing aromatic compound, it is plausible that it could be a substrate in the metabolic pathways of such microorganisms. These pathways are crucial for the bioremediation of environments contaminated with aromatic pollutants. ontosight.ai The degradation of such compounds often involves initial oxidation steps catalyzed by dioxygenases, leading to ring cleavage and further metabolism. nih.gov The presence of both a catechol moiety and a sulfur-containing group suggests that its degradation could involve a complex interplay of different enzymatic activities.
Investigation of Enzyme Specificity and Kinetic Parameters in in vitro Systems
The specificity and kinetic parameters of dioxygenases towards various catecholic substrates have been investigated in several studies. For instance, catechol 1,2-dioxygenases have been shown to act on a range of substituted catechols. unito.it The kinetic parameters, such as the Michaelis constant (KM) and the catalytic rate constant (kcat), are highly dependent on the nature and position of the substituent on the catechol ring.
Studies on different dioxygenases have provided insights into how substituents affect enzyme activity. For example, three isozymes of 2,3-dihydroxybiphenyl 1,2-dioxygenase from Rhodococcus globerulus P6 showed poor catalytic activity with catechol itself but had a preference for bicyclic substrates. nih.gov The table below summarizes kinetic data for various catechol derivatives with different dioxygenases, illustrating the impact of substituents on enzyme kinetics. While specific data for this compound is not available, the data for related compounds suggest that the sulfanylmethyl group would significantly influence its kinetic parameters.
| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (µM-1s-1) | Source |
|---|---|---|---|---|---|
| 2,3-Dihydroxybiphenyl 1,2-dioxygenase (BphC_JF8) | 2,3-Dihydroxybiphenyl | 0.095 (at 60°C) | - | - | muni.cz |
| 2,3-Dihydroxybiphenyl 1,2-dioxygenase (BphC_JF8) | 3-Methylcatechol (B131232) | - | - | - | muni.cz |
| 2,3-Dihydroxybiphenyl 1,2-dioxygenase (BphC_JF8) | Catechol | - | - | - | muni.cz |
| Catechol-1,2-dioxygenase (Acdo1-6hp) | Catechol | 4 ± 1 | 15.6 ± 0.4 | 3.9 | nih.gov |
| Catechol-1,2-dioxygenase (Acdo1-6hp) | Pyrogallol | 100 ± 20 | 10.6 ± 0.4 | 0.106 | nih.gov |
| 2,3-Dihydroxybiphenyl 1,2-dioxygenase (BphC1 from R. globerulus P6) | 3-Methylcatechol | >5000 | - | - | nih.gov |
| 2,3-Dihydroxybiphenyl 1,2-dioxygenase (BphC2 from R. globerulus P6) | 3-Methylcatechol | 1300 ± 200 | - | - | nih.gov |
Oxidative Metabolism and Redox Cycling Mechanisms in Biological Systems
The catechol structure of this compound makes it susceptible to oxidation, which can lead to the formation of reactive intermediates and participation in redox cycling.
Research into the Formation of Reactive Quinone Intermediates
The oxidation of catechols can lead to the formation of highly reactive o-quinones. However, studies on the oxidation of various hydroxybenzenes have shown that 1,2-dihydroxybenzenes (catechols) are not as readily autoxidized as 1,4-dihydroxybenzenes (hydroquinones). nih.gov The oxidation of catechols can be initiated by enzymatic action or by reaction with reactive oxygen species. The resulting o-quinone is an electrophilic species that can react with cellular nucleophiles, such as thiols in proteins and glutathione (B108866). The presence of the sulfanylmethyl group in this compound might influence the stability and reactivity of the corresponding o-quinone. Further research is needed to elucidate the specific pathways of quinone formation from this compound and its subsequent biological fate.
Theoretical and in vitro Studies on Participation in Antioxidant Pathways
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The introduction of sulfur-containing substituents into phenolic compounds can significantly enhance their antioxidant activity. nih.govnih.gov This enhancement is often due to a synergistic effect between the radical-scavenging ability of the phenolic hydroxyl groups and the peroxide-decomposing activity of the sulfur-containing moiety. nih.gov
Molecular Interactions with Thiol-Containing Biomolecules
The chemical structure of this compound, featuring both a catechol moiety and a thiol group, dictates its potential interactions with biological macromolecules. The sulfanylmethyl group (-CH₂SH) is chemically similar to the side chain of cysteine, a naturally occurring amino acid. This similarity allows it to participate in thiol-specific conjugation reactions. nih.gov Cysteine residues are notable for their low natural abundance and unique nucleophilicity, making them prime targets for site-selective modifications on proteins and other biomolecules. nih.gov The thiol group on this compound can potentially form disulfide bonds with cysteine residues in proteins through oxidation-reduction reactions, thereby altering protein structure and function.
Furthermore, the catechol portion of the molecule can be oxidized, for instance by tyrosinase or peroxidases, to form a highly reactive ortho-quinone. This electrophilic intermediate is susceptible to nucleophilic attack by thiol groups present in biomolecules like glutathione or cysteine residues within proteins. This type of reaction, known as Michael addition, results in the formation of a stable covalent bond, representing a significant mechanism of bioactivation and covalent binding to cellular macromolecules.
Comprehensive Biotransformation Pathways in Model Organisms and in vitro Cellular Systems (excluding human data)
The metabolism of this compound in non-human systems can be inferred from the well-documented biotransformation of its parent compound, benzene, and related catechols in various model organisms. The metabolic process is generally divided into two phases.
Phase I Metabolic Pathways (e.g., Hydroxylation, Epoxidation)
Phase I metabolism typically involves the introduction or exposure of functional groups. For a compound like this compound, which already possesses hydroxyl groups, Phase I reactions could involve further oxidation. In studies using rodent hepatocytes, catechols, which are 1,2-benzenediol compounds, are known metabolites of benzene. nih.govnih.gov These catechols can be further oxidized. For instance, cytochrome P450 (CYP) enzymes could catalyze the hydroxylation of the aromatic ring to form a trihydroxybenzene derivative, such as 1,2,4-trihydroxybenzene. nih.govresearchgate.net While specific studies on this compound are not available, the established pathways for similar molecules in rodent models suggest this as a probable metabolic step.
Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation, Glutathione Conjugation)
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. reactome.org These reactions are generally faster than Phase I pathways. reactome.org
Glucuronidation and Sulfation: The two hydroxyl groups of the catechol moiety are primary sites for conjugation reactions. In studies with rat hepatocytes, catechol metabolites of benzene are readily conjugated with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation). nih.govnih.gov UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are the key enzymes catalyzing these reactions, respectively. nih.gov For example, experiments in V79 cells (a Chinese hamster lung fibroblast line) transfected with rat UGT genes demonstrated efficient glucuronidation of phenolic compounds. nih.gov Mouse hepatocytes have been shown to produce significant amounts of sulfated conjugates of hydroquinone (B1673460) and 1,2,4-trihydroxybenzene. nih.govresearchgate.net
Glutathione Conjugation: The presence of the sulfanylmethyl group and the potential for the catechol ring to be oxidized to a reactive quinone present two avenues for glutathione (GSH) conjugation. mdpi.com The reaction of electrophilic compounds with the nucleophilic thiol group of glutathione is a major detoxification pathway, catalyzed by glutathione S-transferases (GSTs). nih.gov While direct evidence for this compound is lacking, the formation of S-phenylglutathione from benzene metabolism is a known, albeit minor, pathway. nih.gov The oxidized ortho-quinone form of the catechol is a prime substrate for glutathione conjugation. mdpi.com
The following table summarizes the probable biotransformation pathways for this compound in model organisms, based on data from related compounds.
| Pathway | Enzyme Family | Potential Metabolite | Model System Context | Reference(s) |
| Phase I: Hydroxylation | Cytochrome P450 (CYP) | 3-(Sulfanylmethyl)benzene-1,2,4-triol | Benzene metabolism in mouse hepatocytes leads to 1,2,4-trihydroxybenzene formation. | nih.gov, nih.gov |
| Phase II: Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound glucuronide | Catechol metabolites of benzene are glucuronidated in rat hepatocytes. | nih.gov, nih.gov |
| Phase II: Sulfation | Sulfotransferases (SULTs) | This compound sulfate | Benzene metabolites like hydroquinone are sulfated in mouse hepatocytes. | nih.gov, researchgate.net |
| Phase II: Glutathione Conjugation | Glutathione S-transferases (GSTs) | Glutathione conjugate of the oxidized quinone | Reactive quinones derived from catechols are substrates for GSTs. | mdpi.com, nih.gov |
Potential Applications in Bioremediation and Metabolic Engineering Research
The catechol structure is a central intermediate in the microbial degradation of a wide range of aromatic compounds, including pollutants like benzene and toluene (B28343). Microorganisms utilize dioxygenase enzymes to cleave the aromatic ring of catechols, breaking them down into simpler molecules that can enter central metabolism. A related compound, 3-methyl-benzene-1,2-diol, is a known substrate for biphenyl-2,3-diol 1,2-dioxygenase in the bacterium Burkholderia xenovorans. drugbank.com This suggests that this compound could be a substrate for similar enzymatic degradation pathways, making it a valuable compound for research into the bioremediation of sulfur-containing aromatic pollutants.
In the field of metabolic engineering, which aims to optimize the production of specific metabolites in organisms like E. coli or yeast, this compound could serve as a specialized building block. nih.gov Engineered biosynthetic pathways could potentially utilize this compound to synthesize novel sulfur-containing specialty chemicals, polymers, or pharmaceuticals. The development of microbial factories for the production of various diols from renewable resources is an active area of research, and incorporating sulfur-containing precursors like this compound could expand the range of achievable products. nih.gov
Computational Chemistry Approaches in Research on 3 Sulfanylmethyl Benzene 1,2 Diol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the intrinsic properties of 3-(Sulfanylmethyl)benzene-1,2-diol at the atomic level. nih.gov These methods allow for the precise calculation of molecular geometries, electronic distributions, and energies of different molecular states.
The antioxidant potential of phenolic compounds, including catechols, is often attributed to their ability to scavenge free radicals. nih.gov Quantum chemical calculations can model the reaction pathways of this compound with various radical species. The presence of both hydroxyl (OH) groups on the catechol ring and a sulfanylmethyl (-CH₂SH) group suggests multiple potential sites for radical interaction.
Theoretical studies on analogous compounds, such as allyl mercaptan, have demonstrated that the sulfhydryl (S-H) group can exhibit significant antiradical activity. mdpi.com For this compound, calculations would likely explore hydrogen atom transfer (HAT) from both the phenolic hydroxyls and the sulfanylmethyl group. The bond dissociation enthalpy (BDE) is a key descriptor calculated to predict the most likely site of hydrogen donation. A lower BDE indicates a weaker bond and a more favorable site for radical scavenging. It is anticipated that the phenolic hydroxyl groups would exhibit lower BDEs compared to the sulfanylmethyl group, making them the primary sites for radical attack.
The catechol moiety is electrochemically active and can undergo oxidation to form an o-quinone. The redox potential of this transformation is a critical parameter that influences the compound's antioxidant and pro-oxidant behavior. Quantum chemical calculations can predict the standard reduction potential (E°) of the this compound/o-quinone couple.
Studies on substituted catechols have shown that the nature of the substituent significantly impacts the redox potential. researchgate.netnih.gov The electron-donating or -withdrawing properties of the sulfanylmethyl group would be a key determinant. By calculating the energies of the reduced (catechol) and oxidized (o-quinone) states, as well as the relevant solvation energies, a theoretical redox potential can be determined.
Cyclic voltammetry studies on catechol and its simple derivatives provide experimental values that can be used to benchmark and validate the computational predictions. core.ac.uk For instance, the oxidation peak of catechol in a neutral phosphate (B84403) buffer is observed at approximately +0.43 V. core.ac.uk The presence of the sulfanylmethyl group is expected to modulate this value. The stability of the intermediate o-quinone can also be computationally evaluated, which is important as these intermediates can be reactive electrophiles. jst.go.jp
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies can identify potential protein targets and elucidate the molecular basis of its biological activity. The catechol and sulfanylmethyl groups are capable of forming various non-covalent interactions, including hydrogen bonds, π-π stacking, and interactions with metal ions.
Given the structural motifs of this compound, several classes of proteins could be considered as potential targets. For example, catechol-containing compounds have been investigated as inhibitors of enzymes like catechol-O-methyltransferase (COMT) and as modulators of protein aggregation. nih.govnih.gov Docking studies could explore the binding of this compound to the active sites of such enzymes or to amyloidogenic proteins. nih.govnih.gov
A typical molecular docking workflow would involve:
Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
Preparing the 3D structure of this compound and assigning appropriate charges and atom types.
Using a docking algorithm to sample a large number of possible binding poses of the ligand in the protein's binding site.
Scoring the generated poses based on a scoring function that estimates the binding affinity.
The results of molecular docking can provide valuable hypotheses about the mechanism of action, which can then be tested experimentally. For example, the predicted binding mode can highlight key amino acid residues involved in the interaction, which can be investigated through site-directed mutagenesis. nih.gov
Table 1: Potential Protein Targets for this compound and Key Interacting Residues (Hypothetical)
| Target Protein Class | Example Protein | Potential Interacting Residues | Type of Interaction |
| Oxidoreductases | Catechol Oxidase | Histidine, Copper ions | Coordination, Hydrogen Bond |
| Transferases | Catechol-O-Methyltransferase (COMT) | Aspartate, Magnesium ion | Hydrogen Bond, Metal Coordination |
| Viral Proteins | Dengue Virus NS5 Methyltransferase | Lysine, Aspartate | Hydrogen Bond, Electrostatic |
| Bacterial Enzymes | Diguanylate Cyclase (e.g., PleD) | Arginine, Glutamate | Hydrogen Bond, Salt Bridge |
Molecular Dynamics Simulations for Conformational Landscape Exploration and Binding Events
While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape of this compound and its complexes with proteins. nih.gov
For the unbound molecule, MD simulations can reveal the preferred conformations in different solvent environments. The flexibility of the sulfanylmethyl side chain can be assessed, which is important for understanding how the molecule might adapt its shape to fit into a binding pocket.
When applied to a ligand-protein complex identified through docking, MD simulations can be used to:
Assess the stability of the predicted binding pose over time. nih.gov
Identify subtle conformational changes in both the ligand and the protein upon binding.
Calculate the free energy of binding, providing a more accurate estimate of binding affinity than docking scores alone.
Observe the role of water molecules in mediating ligand-protein interactions. researchgate.net
Studies on catechol derivatives have used MD simulations to understand their interactions with surfaces and their mobility in confined environments, showcasing the versatility of this technique. acs.orgwhiterose.ac.uk
In Silico Prediction of Metabolic Fates and Potential Transformation Products
Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent or for assessing its toxicological profile. In silico tools can predict the likely metabolic transformations that this compound may undergo in the body. benthamscience.com
The primary sites of metabolism are often governed by the reactivity of different parts of the molecule. For this compound, the catechol moiety is a known substrate for Phase II metabolism, particularly glucuronidation and sulfation of the hydroxyl groups. The enzyme catechol-O-methyltransferase (COMT) can also methylate one of the hydroxyl groups. nih.gov
The sulfanylmethyl group may also be susceptible to metabolism. Oxidation of the sulfur atom is a common metabolic pathway for sulfur-containing compounds. Computational models, often based on machine learning or expert systems, can predict the most likely sites of metabolism by cytochrome P450 (CYP) enzymes. acs.orgacs.org These models are trained on large datasets of known metabolic reactions.
Predicted metabolic transformations could include:
O-methylation of a phenolic hydroxyl group.
O-glucuronidation or O-sulfation of the phenolic hydroxyls.
S-oxidation of the sulfanylmethyl group to a sulfoxide (B87167) or sulfone.
Oxidation of the catechol ring to an o-quinone, which could then be conjugated with glutathione (B108866).
Table 2: Predicted Metabolic Pathways for this compound
| Metabolic Reaction | Enzyme Family (putative) | Predicted Product |
| O-Methylation | Catechol-O-methyltransferase (COMT) | 3-(Sulfanylmethyl)-2-methoxy-phenol or 3-(Sulfanylmethyl)-1-methoxy-2-phenol |
| O-Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugate at one or both hydroxyl groups |
| O-Sulfation | Sulfotransferases (SULTs) | Sulfate (B86663) conjugate at one or both hydroxyl groups |
| S-Oxidation | Cytochrome P450 (CYP), Flavin-containing monooxygenases (FMO) | 3-(Methylsulfinylmethyl)benzene-1,2-diol |
Cheminformatics and Data Mining for Analogous Compound Discovery
Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. mdpi.com This field can be leveraged to discover compounds that are structurally and functionally analogous to this compound.
By defining a set of structural features or "fingerprints" for the target molecule (e.g., presence of a catechol ring, a sulfur-containing side chain), large chemical databases such as PubChem, ChEMBL, or ZINC can be screened for similar compounds. drugdesign.org This process, known as similarity searching, can identify commercially available or synthetically accessible analogs for further investigation.
Data mining of biological and chemical databases can also reveal connections between chemical structures and biological activities. For instance, a large-scale data mining study identified the catechol group as a frequently occurring fragment in small molecules that inhibit the aggregation of amyloid-beta peptide, suggesting a general anti-amyloid activity for catechol-containing compounds. nih.govbiorxiv.org This information can guide the design of new analogs of this compound with enhanced activity against protein aggregation-related diseases.
Furthermore, cheminformatics tools can be used to predict various physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound and its analogs, helping to prioritize compounds for experimental testing. nih.gov
Advanced Analytical Methodologies for the Characterization and Detection of 3 Sulfanylmethyl Benzene 1,2 Diol in Research Matrices
Sophisticated Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
Spectroscopic methods are indispensable for the detailed structural analysis of 3-(Sulfanylmethyl)benzene-1,2-diol and for gaining insights into its formation and interactions.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. In the context of its synthesis, for instance, the reaction of 3,4-dihydroxy-ω-chloroacetophenone with a thionating agent, NMR can be employed to monitor the progress of the reaction in real-time. This allows for the identification of key reaction intermediates, helping to elucidate the reaction mechanism and optimize reaction conditions for improved yield and purity.
Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for this compound
| ¹H NMR | Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |
| Aromatic | 6.5-6.8 | Multiplet | 3H | Ar-H |
| Methylene | ~3.7 | Singlet | 2H | -CH₂-SH |
| Thiol | ~1.8 | Singlet | 1H | -SH |
| Hydroxyl | Variable | Broad Singlet | 2H | Ar-OH |
| ¹³C NMR | Chemical Shift (δ) in ppm | Assignment | ||
| Aromatic | 115-120 | Ar-CH | ||
| Aromatic | 125-130 | Ar-C (quaternary) | ||
| Aromatic | 140-145 | Ar-COH | ||
| Methylene | ~30 | -CH₂-SH |
Note: Actual chemical shifts can vary depending on the solvent and concentration.
Mass spectrometry (MS) is a critical technique for the precise mass determination of this compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide mass accuracy in the parts-per-million (ppm) range, which is essential for distinguishing between compounds with the same nominal mass. Furthermore, MS, particularly when coupled with fragmentation techniques (MS/MS), is invaluable for identifying metabolites of this compound in biological matrices. By analyzing the fragmentation patterns, researchers can deduce the structures of metabolic products, such as S-methylated or glucuronidated derivatives, providing insights into its metabolic fate.
Advanced UV-Vis and fluorescence spectroscopy techniques are employed to study the kinetic and binding properties of this compound. The catechol moiety of the molecule exhibits characteristic UV absorbance that can be monitored over time to study its reaction kinetics, for example, its oxidation or its reaction with other molecules. Fluorescence spectroscopy can be particularly useful for studying binding interactions. Changes in the fluorescence intensity or wavelength of a fluorescent probe upon binding to this compound, or intrinsic changes in the molecule's fluorescence upon interaction with a target, can be used to determine binding affinities and kinetics.
High-Performance Chromatographic Separation Techniques
Chromatographic methods are essential for separating this compound from complex mixtures, enabling its accurate quantification and further characterization.
The combination of liquid chromatography (LC) with high-resolution mass spectrometry (HRMS) is a powerful platform for the analysis of this compound in complex samples, such as cell lysates or reaction mixtures. LC, particularly reversed-phase high-performance liquid chromatography (HPLC), effectively separates the compound from other components based on its polarity. The subsequent detection by HRMS allows for both sensitive quantification and confident identification based on its accurate mass and fragmentation pattern. This technique is particularly advantageous for analyzing samples where this compound is present at low concentrations.
For the analysis of more volatile derivatives or degradation products of this compound, gas chromatography (GC) coupled with mass spectrometry (MS) is a suitable technique. Prior to analysis, the compound may require derivatization to increase its volatility and thermal stability. For instance, silylation of the hydroxyl and thiol groups can make the molecule amenable to GC analysis. GC-MS provides excellent separation efficiency and allows for the identification of compounds based on their mass spectra and retention times, which can be compared to spectral libraries for confirmation.
Electrochemical Methods for Redox Potential Determination and Reaction Monitoring
Electrochemical methods offer a powerful suite of tools for probing the redox characteristics of this compound and for monitoring its reactions in real-time. The presence of both a catechol moiety and a thiol group imparts distinct electrochemical signatures to the molecule, which can be exploited for its analysis.
The catechol group (1,2-dihydroxybenzene) is electrochemically active and can undergo a reversible two-electron, two-proton oxidation to form the corresponding o-benzoquinone. wikipedia.orgresearchgate.net This process is typically observed in cyclic voltammetry (CV) as a pair of well-defined anodic and cathodic peaks. The formal potential (E°') of this redox couple is sensitive to the electronic environment of the benzene (B151609) ring. The sulfanylmethyl group (-CH₂SH) is expected to influence this potential.
The thiol group (-SH) can also be electrochemically oxidized, typically at a higher potential than the catechol moiety. This oxidation can be irreversible and may involve the formation of disulfide bonds or other sulfur-oxygen species, depending on the electrode material and experimental conditions. The electrochemical oxidation of thiophenols has been studied, and it is known that they can be oxidized to form sulfur radicals. rsc.org
Cyclic voltammetry can be employed to determine the redox potentials of both the catechol and thiol functionalities of this compound. By scanning the potential applied to a working electrode, the characteristic oxidation and reduction peaks can be observed. The peak potentials provide information about the thermodynamics of the electron transfer processes.
Furthermore, electrochemical methods are highly suitable for reaction monitoring. For instance, the reaction of the o-benzoquinone, formed from the electrochemical oxidation of the catechol moiety, with nucleophiles can be followed electrochemically. Thiols are known to react with o-quinones via a Michael addition reaction. jst.go.jp This reaction would lead to a decrease in the cathodic peak current of the o-benzoquinone and the potential appearance of new redox signals corresponding to the adduct, allowing for the kinetics of the reaction to be studied.
Representative Electrochemical Data for Structurally Similar Compounds
| Compound | Electrochemical Technique | Observed Redox Process | Potential (V vs. reference electrode) | Notes |
|---|---|---|---|---|
| Catechol | Cyclic Voltammetry | Oxidation to o-benzoquinone | ~ +0.380 (at pH 7 vs. SHE) wikipedia.org | Reversible two-electron, two-proton process. |
| Substituted Catechols | Cyclic Voltammetry | Oxidation of catechol fragment | 1.11 - 1.23 (in aprotic solvents) nih.gov | Irreversible oxidation peak. |
| Thiophenol | Cyclic Voltammetry | Oxidation | ~ +1.44 (vs. Ag/AgCl) rsc.org | Can lead to the formation of sulfur radicals. |
Note: The data presented in this table is for structurally similar compounds and is intended to be representative. Actual values for this compound may vary.
Development of Robust Derivatization Strategies for Analytical Purposes
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization can enhance its volatility for gas chromatography (GC) analysis or improve its detectability for high-performance liquid chromatography (HPLC).
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
To analyze this compound by GC-MS, its polarity must be reduced, and its volatility increased. This is typically achieved by derivatizing the hydroxyl and thiol groups. Silylation is a widely used technique for this purpose, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. ijern.comresearchgate.net
A common silylating agent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). ijern.com The reaction involves heating the analyte with the silylating reagent to form the corresponding TMS ethers and thioether. The resulting derivative is less polar and more volatile, allowing for its separation and detection by GC-MS.
Derivatization for High-Performance Liquid Chromatography (HPLC)
For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detection by UV-Vis or fluorescence detectors. nih.gov Given that this compound possesses two reactive functional groups, selective derivatization of the thiol group is a common strategy.
Reagents that selectively react with thiols include N-substituted maleimides and reagents containing an active halogen. nih.gov For fluorescence detection, which offers high sensitivity, reagents such as monobromobimane (B13751) (MBB) and 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F) are frequently used. mdpi.comoup.com These reagents react with the thiol group under specific pH conditions to form highly fluorescent adducts that can be readily separated and quantified by reversed-phase HPLC. mdpi.comoup.com
The choice of derivatization strategy depends on the analytical instrumentation available and the specific requirements of the research, such as the desired sensitivity and the nature of the sample matrix.
Common Derivatization Reagents and Their Applications
| Analytical Technique | Functional Group Targeted | Derivatizing Reagent | Purpose of Derivatization |
|---|---|---|---|
| GC-MS | Hydroxyl and Thiol | BSTFA + TMCS ijern.com | Increase volatility and thermal stability. |
| HPLC-UV | Thiol | 4,4'-dithiodipyridine (DTDP) acs.org | Introduce a UV-absorbing chromophore. |
| HPLC-Fluorescence | Thiol | Monobromobimane (MBB) mdpi.com | Introduce a highly fluorescent tag for sensitive detection. |
| HPLC-Fluorescence | Thiol | 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) oup.com | Introduce a fluorescent tag for sensitive detection. |
Future Research Directions and Translational Perspectives for 3 Sulfanylmethyl Benzene 1,2 Diol in Academic Science
Design and Synthesis of Novel Analogues with Tailored Reactivity Profiles
The dual functionality of 3-(sulfanylmethyl)benzene-1,2-diol offers a rich platform for the design and synthesis of novel analogues with fine-tuned reactivity. Future research should focus on systematic modifications of the core structure to modulate the properties of both the catechol and thiol moieties.
Modulating the Catechol Moiety: The catechol group is susceptible to oxidation, forming highly reactive ortho-quinones. The redox potential of the catechol can be systematically altered by introducing electron-withdrawing or electron-donating groups to the aromatic ring. For instance, the addition of nitro or cyano groups would increase the oxidation potential, making the analogue more resistant to oxidation, while alkyl or methoxy (B1213986) groups would lower it, facilitating quinone formation.
Modulating the Thiol Moiety: The reactivity of the thiol group as a nucleophile or a radical scavenger can be adjusted through steric hindrance or by altering its pKa. Introducing bulky substituents near the sulfanylmethyl group can provide steric protection, allowing for more controlled reactions.
A key area of synthetic exploration will be the development of methods for the selective protection and deprotection of the catechol and thiol groups. This will enable researchers to direct reactions to a specific functional group, opening avenues for the creation of complex molecular architectures. Structure-activity relationship (SAR) studies will be crucial in this endeavor, providing a framework for designing next-generation analogues with desired properties. acs.orgacs.org
Table 1: Proposed Analogues and Their Potential Reactivity Profiles
| Analogue Structure | Proposed Modification | Expected Change in Reactivity | Potential Application |
| 4-Nitro-3-(sulfanylmethyl)benzene-1,2-diol | Addition of an electron-withdrawing nitro group | Increased oxidation potential of the catechol | More stable research probes |
| 4,5-Dimethoxy-3-(sulfanylmethyl)benzene-1,2-diol | Addition of electron-donating methoxy groups | Decreased oxidation potential of the catechol | Enhanced antioxidant activity |
| 3-(tert-butylsulfanylmethyl)benzene-1,2-diol | Addition of a bulky tert-butyl group to the thiol | Steric hindrance of the thiol group | Selective reactions at the catechol |
Exploration of Uncharted Biochemical Pathways and Biological Targets in Diverse Organisms
The unique chemical nature of this compound suggests that it could interact with a variety of biological molecules and pathways. Both catechols and thiols are known to play significant roles in biological systems. nih.govnih.gov Catechols can interact with proteins and are involved in redox cycling, while thiols are crucial for enzyme function and cellular antioxidant defense. nih.govnih.gov
Future research should aim to identify the specific biochemical pathways and biological targets of this compound. This could involve screening for its effects on various enzymes, particularly those with active site cysteine residues or those involved in catecholamine metabolism, such as catechol-O-methyltransferase (COMT). researchgate.netnih.gov The compound's ability to chelate metal ions through its catechol group also warrants investigation, as this could impact metalloprotein function.
Furthermore, exploring the compound's effects in a range of organisms, from bacteria to mammalian cells, could reveal conserved or species-specific mechanisms of action. For instance, in bacteria, it might interfere with metabolic pathways or act as an antimicrobial agent. In mammalian cells, it could modulate signaling pathways regulated by reactive oxygen species (ROS) or interact with proteins involved in neurochemistry. pepperdine.edunih.gov
Integration of Multi-Omics Data for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of this compound and its analogues, a systems-level approach is necessary. The integration of multi-omics data, including metabolomics, proteomics, and transcriptomics, will be instrumental in mapping the compound's cellular impact.
Metabolomics: This can reveal changes in metabolic pathways upon exposure to the compound. For example, alterations in the levels of catecholamine metabolites could indicate an interaction with enzymes like COMT. researchgate.net
Proteomics: Chemical proteomics approaches can be used to identify proteins that directly bind to the compound or its oxidized quinone form. nih.gov This can be achieved by using analogues functionalized with a tag for affinity purification and subsequent identification by mass spectrometry. pepperdine.edu
Transcriptomics: Analyzing changes in gene expression will provide insights into the cellular response to the compound, highlighting pathways that are activated or inhibited.
By integrating these datasets, researchers can construct a detailed network of the molecular interactions of this compound, moving beyond a one-target, one-molecule paradigm to a more holistic understanding of its biological activity.
Development of the Compound and its Derivatives as Advanced Research Probes for Specific Biological Processes
The inherent reactivity of the catechol and thiol groups makes this compound an excellent candidate for development as an advanced research probe. nih.gov
Fluorescent Probes: By attaching a fluorophore to the molecule, it could be used to visualize specific cellular components or processes. For instance, a probe that becomes fluorescent upon reaction of its thiol group with a specific cellular target could be used to monitor enzyme activity in real-time.
Affinity-Based Probes: Analogues of the compound could be designed to bind to specific proteins. nih.gov These probes, often equipped with a reporter tag, are valuable tools for identifying and studying the function of proteins in complex biological mixtures. pepperdine.edu
Redox-Sensing Probes: The catechol moiety's sensitivity to the cellular redox environment could be exploited to create probes that report on oxidative stress. The oxidation of the catechol to a quinone could trigger a change in fluorescence or another detectable signal.
The development of these research probes would not only advance our understanding of the compound's own biological activity but also provide the broader scientific community with powerful new tools for studying a wide range of biological questions.
Applications in Advanced Materials Science
The adhesive and reactive properties of catechols, inspired by the proteins found in mussels, have led to their use in the development of advanced materials. sci-hub.se The presence of both a catechol and a thiol group in this compound opens up exciting possibilities in materials science.
Polymer Synthesis: The compound can act as a versatile monomer or cross-linking agent in polymer synthesis. The catechol group can participate in oxidative polymerization, while the thiol group can undergo "click" reactions, such as thiol-ene or thiol-yne coupling, to form well-defined polymer networks. This dual reactivity could be used to create novel polymers with tunable properties.
Functional Coatings: Catechol-containing molecules are known for their ability to form thin, adherent coatings on a wide variety of surfaces. sci-hub.se Coatings derived from this compound could be further functionalized through the thiol group. For example, antimicrobial agents, enzymes, or other biomolecules could be attached to the surface via thiol-maleimide chemistry, creating functional and biocompatible surfaces for medical devices or biosensors.
Table 2: Potential Applications in Materials Science
| Application Area | Role of this compound | Potential Advantage |
| Polymer Synthesis | Monomer or cross-linker | Creation of polymers with dual-functional handles for further modification. |
| Functional Coatings | Surface adhesion and functionalization | Strong adhesion to diverse substrates with the ability to covalently attach other molecules. |
| Hydrogels | Cross-linking agent | Formation of redox-responsive or self-healing hydrogels. |
| Adhesives | Adhesive component | Enhanced adhesive properties through both catechol-mediated adhesion and thiol-based cross-linking. |
Q & A
Q. What experimental methods are recommended for synthesizing Schiff base ligands derived from 3-(Sulfanylmethyl)benzene-1,2-diol?
- Methodology : Schiff base ligands are synthesized via condensation reactions between this compound derivatives and primary amines. For example, (E)-3-[(3-(trifluoromethyl)phenylimino)methyl]benzene-1,2-diol is prepared by refluxing 2,3-dihydroxybenzaldehyde with 3-(trifluoromethyl)aniline in ethanol, followed by slow evaporation to obtain crystals for structural analysis . Mechanochemical methods (solid-state grinding) are also viable for ligand synthesis .
- Key Considerations :
- Monitor reaction progress using FT-IR to confirm imine (C=N) bond formation (~1618 cm⁻¹) and hydroxyl (O-H) stretching (~3311 cm⁻¹) .
- Optimize solvent choice (e.g., ethanol) and stoichiometry to achieve yields >75%.
Q. How can THz spectroscopy distinguish this compound from its constitutional isomers?
- Methodology : Terahertz (THz) spectroscopy identifies isomers based on unique intermolecular vibrational modes. For example:
| Isomer | THz Absorption Peaks (cm⁻¹) | Origin of Peaks |
|---|---|---|
| Benzene-1,2-diol | 50–100 | Intermolecular vibrations |
| Benzene-1,3-diol | 100–150 | Intermolecular vibrations |
| Benzene-1,4-diol | 150–200 | Intermolecular vibrations |
| Data from solid-phase DFT calculations validate experimental spectra . |
- Key Considerations :
- Compare THz spectra with mid-IR (intramolecular vibrations) to resolve structural ambiguities .
Q. What in vitro models are suitable for preliminary genotoxicity screening of this compound?
- Methodology :
- Ames Test : Assess mutagenicity in Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 fraction).
- Micronucleus Assay : Evaluate chromosomal damage in mammalian cell lines (e.g., CHO-K1).
- Comet Assay : Detect DNA strand breaks in human lymphocytes.
If in vitro results are positive (e.g., exceeding TTC thresholds for DNA-reactive mutagens), proceed to in vivo studies (e.g., rodent micronucleus assay) .- Key Considerations :
- Address false positives by controlling for cytotoxicity and oxidative stress artifacts.
Advanced Research Questions
Q. How can computational methods resolve contradictions in genotoxicity data for this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate reactive sites (e.g., quinone formation potential) to predict DNA adduct formation.
- Molecular Dynamics (MD) : Simulate interactions with DNA topoisomerases or repair enzymes.
- QSAR Models : Corlate structural descriptors (e.g., logP, HOMO-LUMO gaps) with mutagenicity data from databases like ECHA .
- Case Study :
Conflicting in vitro/in vivo results may arise from metabolic detoxification pathways (e.g., glucuronidation). Use hepatocyte co-culture systems to model metabolic clearance .
- Case Study :
Q. What strategies optimize the design of this compound-derived metal complexes for enzyme inhibition?
- Methodology :
- Ligand Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metal coordination and stability. For example, Zn(II) complexes of 3-(((4-chlorophenyl)imino)methyl)benzene-1,2-diol show potent alkaline phosphatase inhibition (IC₅₀ < 10 μM) .
- Spectroscopic Validation : Use UV-Vis (d-d transitions) and EPR to confirm metal-ligand binding modes.
- Docking Studies : Predict binding affinities to target enzymes (e.g., α-glucosidase for antidiabetic applications) .
Q. How can metabolic pathways leading to this compound formation be tracked in vivo?
- Methodology :
- Stable Isotope Labeling : Administer ¹³C-labeled precursors (e.g., 3,4-dihydroxybenzoic acid) to mice and analyze urine via LC-MS/MS. Key metabolites include 3-(3,4-dihydroxyphenyl)propanoic acid and 3,4-dihydroxyphenylacetic acid .
- Microbiome Profiling : Use germ-free vs. conventional mice to assess microbial contributions to metabolite degradation .
Q. What experimental approaches characterize non-covalent interactions in this compound crystals?
- Methodology :
Q. How do enzymatic methylation reactions involving this compound derivatives proceed?
- Methodology : The enzyme 2-polyprenyl-6-hydroxyphenol methylase transfers methyl groups from S-adenosylmethionine (SAM) to 3-(all-trans-polyprenyl)benzene-1,2-diol.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
